molecular formula C10H12N2S2 B561078 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-propanamine CAS No. 101774-85-0

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-propanamine

Cat. No.: B561078
CAS No.: 101774-85-0
M. Wt: 224.34
InChI Key: VIXQCOUAQGECCU-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-propanamine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-propanamine typically involves the reaction of 2-aminobenzothiazole with a suitable alkylating agent. One common method is the reaction of 2-aminobenzothiazole with 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-propanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, the compound can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-propanamine.

    Benzothiazole-2-thiol: Another benzothiazole derivative with similar biological activities.

    3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline: A compound with potential anticancer properties.

Uniqueness

This compound is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for the synthesis of new derivatives with enhanced properties.

Properties

CAS No.

101774-85-0

Molecular Formula

C10H12N2S2

Molecular Weight

224.34

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)propan-1-amine

InChI

InChI=1S/C10H12N2S2/c11-6-3-7-13-10-12-8-4-1-2-5-9(8)14-10/h1-2,4-5H,3,6-7,11H2

InChI Key

VIXQCOUAQGECCU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SCCCN

Synonyms

Benzothiazole, 2-(3-aminopropylthio)- (6CI)

Origin of Product

United States

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